molecular formula C19H12N4O5 B14563438 6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine CAS No. 61773-27-1

6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine

Cat. No.: B14563438
CAS No.: 61773-27-1
M. Wt: 376.3 g/mol
InChI Key: ABYYCMVLVWRZSA-UHFFFAOYSA-N
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Description

6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine is a complex organic compound that belongs to the class of benzoxadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the final benzoxadiazine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the benzoxadiazine ring structure allow the compound to form specific interactions with these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine is unique due to its specific benzoxadiazine ring structure combined with nitro and phenyl groups.

Properties

CAS No.

61773-27-1

Molecular Formula

C19H12N4O5

Molecular Weight

376.3 g/mol

IUPAC Name

6-nitro-3-(4-nitrophenyl)-4-phenyl-1,2,4-benzoxadiazine

InChI

InChI=1S/C19H12N4O5/c24-22(25)15-8-6-13(7-9-15)19-20-28-18-11-10-16(23(26)27)12-17(18)21(19)14-4-2-1-3-5-14/h1-12H

InChI Key

ABYYCMVLVWRZSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])ON=C2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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